molecular formula C10H8BrNO B15336643 3-Bromo-5-(p-tolyl)isoxazole

3-Bromo-5-(p-tolyl)isoxazole

Cat. No.: B15336643
M. Wt: 238.08 g/mol
InChI Key: NDDNPRZBRMLPQU-UHFFFAOYSA-N
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Description

3-Bromo-5-(p-tolyl)isoxazole is a chemical compound characterized by the presence of a bromine atom and a p-tolyl group attached to an isoxazole ring Isoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in a five-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(p-tolyl)isoxazole typically involves the reaction of p-tolylamine with bromoacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate isocyanate, which is then cyclized to form the isoxazole ring.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and control reaction conditions. The use of catalysts such as palladium or copper can also improve the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-(p-tolyl)isoxazole can undergo various chemical reactions, including:

  • Oxidation: The bromine atom can be oxidized to form a bromine oxide derivative.

  • Reduction: The compound can be reduced to remove the bromine atom, resulting in a different isoxazole derivative.

  • Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed:

  • Oxidation: Bromine oxide derivatives.

  • Reduction: Non-brominated isoxazole derivatives.

  • Substitution: Hydroxylated or aminated isoxazole derivatives.

Scientific Research Applications

3-Bromo-5-(p-tolyl)isoxazole has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: It is being investigated for its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Bromo-5-(p-tolyl)isoxazole exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with bacterial cell walls, disrupting their integrity and leading to cell death. In anticancer applications, it may inhibit specific enzymes or pathways involved in cancer cell proliferation.

Molecular Targets and Pathways:

  • Antimicrobial Activity: Targets bacterial cell wall synthesis.

  • Anticancer Activity: Inhibits enzymes involved in cell division and growth.

Comparison with Similar Compounds

3-Bromo-5-(p-tolyl)isoxazole is similar to other brominated isoxazoles and p-tolyl derivatives. its unique combination of functional groups and structural features sets it apart. Some similar compounds include:

  • 5-Bromo-3-p-tolyl-thiazolidine-2,4-dione: Another brominated compound with a thiazolidine ring.

  • 3-(p-Tolyl)isoxazole: A non-brominated isoxazole derivative.

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Properties

Molecular Formula

C10H8BrNO

Molecular Weight

238.08 g/mol

IUPAC Name

3-bromo-5-(4-methylphenyl)-1,2-oxazole

InChI

InChI=1S/C10H8BrNO/c1-7-2-4-8(5-3-7)9-6-10(11)12-13-9/h2-6H,1H3

InChI Key

NDDNPRZBRMLPQU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)Br

Origin of Product

United States

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